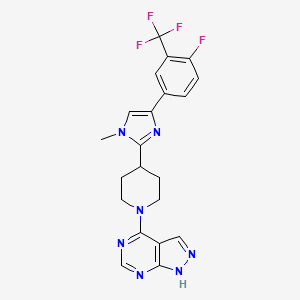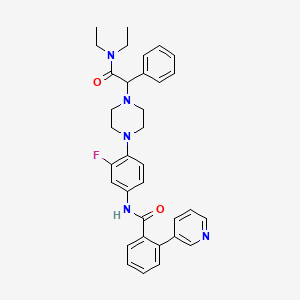
Tranylcypromine sulfate
Übersicht
Beschreibung
Tranylcypromine sulfate is a non-hydrazine monoamine oxidase inhibitor . It is used to treat certain types of depression and belongs to the group of medicines called monoamine oxidase inhibitors (MAOI) . It works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system .
Molecular Structure Analysis
Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring . The chemical formula of Tranylcypromine sulfate is C18H24N2O4S .Chemical Reactions Analysis
Tranylcypromine sulfate acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .Physical And Chemical Properties Analysis
Tranylcypromine sulfate has a molecular weight of 364.46 . Its predicted properties include a water solubility of 1.49 mg/mL, a logP of 1.5, and a pKa (Strongest Basic) of 9.62 .Wissenschaftliche Forschungsanwendungen
Treatment of Major Depressive Disorder (MDD)
Tranylcypromine sulfate is indicated for the treatment of major depressive disorder (MDD) in adult patients who have not responded adequately to other antidepressants . It’s a monoamine oxidase inhibitor that should be considered in patients with refractory depressive symptoms, particularly those with ECT-resistance or atypical features .
Pharmacology and Efficacy
Tranylcypromine acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser . A recent meta-analysis of predominantly double-blind randomized trials demonstrated that tranylcypromine has efficacy superior to placebo and comparable to other psychotropics .
Treatment-Resistant Depression
Tranylcypromine may theoretically have shown superior response rates had it been included earlier in the study design . The dose of tranylcypromine needed for difficult-to-treat populations may be significantly higher than the doses used in STAR*D (mean of 36.9 mg/day) .
Transdermal Delivery
Transdermal delivery of tranylcypromine minimizes hepatic and gastrointestinal side effects associated with oral dosing and prevents systemic side effects improving patient compliance . A two-day suspension-based transdermal delivery method was developed in this study, and the delivery of tranylcypromine across dermatomed porcine ear skin was evaluated .
Quality Tests and Assays
Tranylcypromine sulfate is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia .
Wirkmechanismus
Target of Action
Tranylcypromine sulfate primarily targets Monoamine Oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
Tranylcypromine sulfate acts as a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity . It irreversibly and nonselectively inhibits MAO . Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing .
Biochemical Pathways
By inhibiting MAO, tranylcypromine sulfate increases endogenous concentrations of neurotransmitters such as epinephrine, norepinephrine, serotonin, and dopamine . This inhibition affects the catabolism of these neurotransmitters, leading to their increased levels .
Pharmacokinetics
Tranylcypromine sulfate is rapidly absorbed following oral administration, with peak plasma concentrations achieved within approximately 1.5 hours . It has a half-life of 2.5 hours . The inhibition of mao may persist for up to 10 days following discontinuation . Tranylcypromine sulfate is primarily excreted in urine .
Result of Action
The increased levels of neurotransmitters resulting from the inhibition of MAO can lead to an improvement in symptoms of major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .
Action Environment
The action of tranylcypromine sulfate can be influenced by environmental factors such as diet. For instance, the consumption of foods or beverages with significant tyramine content can precipitate a hypertensive crisis due to the extensive release of norepinephrine . Therefore, patients taking tranylcypromine sulfate are advised to avoid ingestion of foods and beverages with high tyramine content .
Safety and Hazards
Zukünftige Richtungen
Tranylcypromine sulfate is used to treat major depressive disorder in adults when other medicines have not been effective . It is recommended to take this medicine exactly as directed by a doctor . There are many other drugs, foods, and beverages that can cause serious medical problems if taken together with tranylcypromine . Therefore, future directions include careful monitoring of the patient’s condition and adherence to the prescribed dosage .
Eigenschaften
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t2*8-,9+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPRVQDIOGQWTG-FKXFVUDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@H]([C@@H]1N)C2=CC=CC=C2.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tranylcypromine sulfate | |
CAS RN |
13492-01-8 | |
| Record name | Tranylcypromine sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013492018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



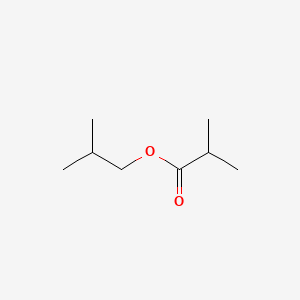
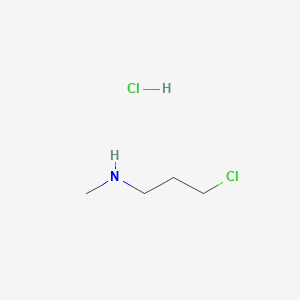
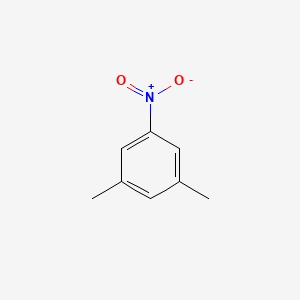
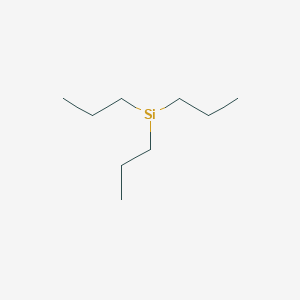
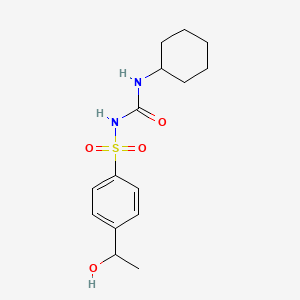

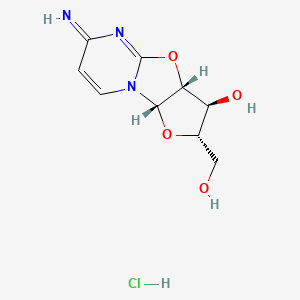

![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)


